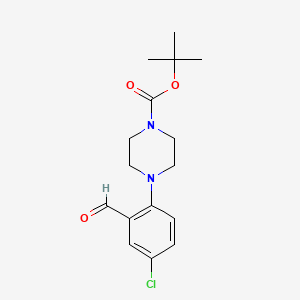

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate

CAS No.: 869478-16-0

Cat. No.: VC2365887

Molecular Formula: C16H21ClN2O3

Molecular Weight: 324.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869478-16-0 |

|---|---|

| Molecular Formula | C16H21ClN2O3 |

| Molecular Weight | 324.8 g/mol |

| IUPAC Name | tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |

| Standard InChI Key | QYUKBCDPNJYYKP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O |

Introduction

Chemical Identity and Nomenclature

Primary Identification

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is an organic compound characterized by its piperazine scaffold with specific functional group substitutions. The compound is identified by its CAS number 869478-16-0, which serves as its unique chemical identifier in databases and regulatory systems . The molecular formula is C16H21ClN2O3, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule's composition .

Synonyms and Alternative Nomenclature

The compound is known by several systematic and alternative names within the chemical literature and commercial catalogs. These synonyms include:

-

tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate

-

1,1-Dimethylethyl 4-(4-chloro-2-formylphenyl)-1-piperazinecarboxylate

-

1-Piperazinecarboxylic acid, 4-(4-chloro-2-formylphenyl)-, 1,1-dimethylethyl ester

The existence of multiple names reflects different systematic naming approaches and conventions within organic chemistry. The "tetrahydro-1(2H)-pyrazinecarboxylate" portion in the primary name refers to the piperazine ring system using an alternative nomenclature, while "piperazine-1-carboxylate" is more commonly used in contemporary chemical literature .

Physical and Chemical Properties

Structural Features

The molecular structure of this compound incorporates several key functional groups:

-

A piperazine ring (tetrahydropyrazine) as the core scaffold

-

A tert-butyloxycarbonyl (BOC) protecting group on one of the nitrogen atoms

-

A chloro-substituted phenyl group attached to the second nitrogen atom

-

A formyl group (aldehyde) at the ortho position to the piperazine attachment on the phenyl ring

These structural features contribute to the compound's reactivity profile and potential synthetic utility. The BOC protecting group is commonly used in organic synthesis to protect amines during multi-step reactions, suggesting this compound might serve as a building block or intermediate in more complex syntheses .

| Manufacturer | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| Matrix Scientific | 055458 | >95% | 500 mg | $244 |

| Matrix Scientific | 055458 | >95% | 1 g | $304 |

| American Custom Chemicals | HCH0042165 | 95.00% | 500 mg | $286.65 |

| American Custom Chemicals | HCH0042165 | 95.00% | 1 g | $771.89 |

| AK Scientific | 1090AF | Not specified | 500 mg | $379 |

Table 1: Commercial availability and pricing of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate from selected suppliers

The price variation between suppliers for essentially the same quantity suggests differences in synthesis methods, purity levels, or market positioning. The significant price increase for larger quantities from some suppliers (particularly American Custom Chemicals) may indicate challenges in scaling up production efficiently .

Package Sizes and Availability

According to search result , RR Scientific offers the compound with a concentration range of 98% in various package sizes:

-

1 g

-

5 g

-

10 g

-

25 g

-

100 g

All these sizes are reported as "In-Stock" at the time of documentation (2021), suggesting reasonable availability for research purposes .

Structural Characterization and Analysis

Chemical Reactivity Profile

Based on its structure, tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate would demonstrate reactivity characteristic of its constituent functional groups:

-

The aldehyde group (formyl) is highly reactive toward nucleophiles and can participate in various condensation reactions including aldol, Wittig, and reductive amination processes.

-

The BOC protecting group is acid-labile and can be selectively removed under acidic conditions to reveal the free piperazine nitrogen.

-

The chlorine atom on the phenyl ring could potentially participate in coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig) under appropriate catalytic conditions.

-

The piperazine scaffold provides a rigid, cyclic diamine structure that likely influences the compound's three-dimensional conformation and reactivity patterns.

Related Compounds and Structural Analogs

Structural Variations

Several structurally related compounds appear in the search results:

-

tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate (CAS: 869478-15-9): This is a positional isomer with the chlorine and formyl groups in different positions on the phenyl ring .

-

tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 158985-37-6): This analog features a hydroxymethyl group in place of the chloro and formyl substituents .

-

tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 494767-22-5): While more distantly related, this compound shares the BOC-protected nitrogen heterocycle motif .

These structural analogs provide context for understanding the broader chemical space surrounding the target compound and suggest potential avenues for structure-activity relationship studies if biological activity is of interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume